4-Amino-5-chloropyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-chloropyridine-3-sulfonic acid is a heterocyclic compound with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a sulfonic acid group attached to a pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
4-Amino-5-chloropyridine-3-sulfonic acid can be synthesized through several methods. One common method involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group . This process typically involves the following steps:
Diazotation: 3-aminopyridines are treated with sodium nitrite and hydrochloric acid to form diazonium salts.
Substitution: The diazonium salts are then reacted with sulfur dioxide and water to replace the diazo group with a sulfonyl group, forming pyridine-3-sulfonyl chlorides.
Hydrolysis: The pyridine-3-sulfonyl chlorides are hydrolyzed to yield the corresponding sulfonic acids.
Another method involves the direct sulfonation of pyridines using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is more suitable for the synthesis of unsubstituted and monosubstituted pyridine-3-sulfonic acids .
Chemical Reactions Analysis
4-Amino-5-chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The amino and chlorine groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sulfur dioxide, and water for diazotation and substitution reactions . Major products formed from these reactions include pyridine-3-sulfonyl chlorides and their derivatives .
Scientific Research Applications
4-Amino-5-chloropyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloropyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity . The chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4-Amino-5-chloropyridine-3-sulfonic acid can be compared with other similar compounds, such as:
3-Amino-4-chloropyridine: This compound has a similar structure but lacks the sulfonic acid group.
4-Chloropyridine-3-sulfonic acid: This compound lacks the amino group but has a similar sulfonic acid group.
2-Chloropyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonic acid group.
The presence of both amino and sulfonic acid groups in this compound makes it unique and versatile for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C5H5ClN2O3S |
---|---|
Molecular Weight |
208.62 g/mol |
IUPAC Name |
4-amino-5-chloropyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H5ClN2O3S/c6-3-1-8-2-4(5(3)7)12(9,10)11/h1-2H,(H2,7,8)(H,9,10,11) |
InChI Key |
AIRNCUCFPCWBIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.